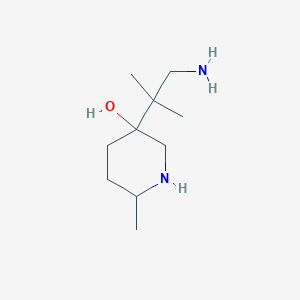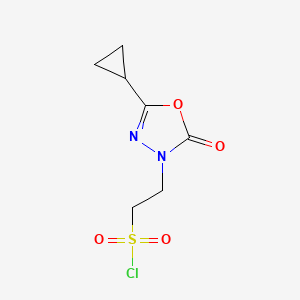
2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a dihydropyrimidinone core, and an amino group, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyrimidinone core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
化学反应分析
Types of Reactions
2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- 2-(1-Aminocyclohexyl)acetic acid hydrochloride
- Methyl 2-(1-aminocyclohexyl)acetate hydrochloride
- 1-Aminocyclohexaneacetic acid hydrochloride
Uniqueness
2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride stands out due to its dihydropyrimidinone core, which is not present in the similar compounds listed above
属性
分子式 |
C11H18ClN3O |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
2-(1-aminocyclohexyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8-7-9(15)14-10(13-8)11(12)5-3-2-4-6-11;/h7H,2-6,12H2,1H3,(H,13,14,15);1H |
InChI 键 |
NTUKQAWQNCDJMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)C2(CCCCC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)





![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)

![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)


